KPC β-Lactamase Inhibition Synergy
1,2-Phenylenediboronic acid (ortho-isomer) demonstrates significant and synergistic inhibition of KPC-type carbapenemases, a key mechanism of antibiotic resistance. In a direct comparative study, the ortho-isomer (compound 3a) at 8/4 mg/L reduced the minimum inhibitory concentration (MIC) of carbapenems by up to 16/8-fold, respectively. In stark contrast, the meta- and para-isomers showed no such potentiation against KPC-producers [1]. The synergy was confirmed by a low fractional inhibitory concentration index (FICI) of 0.1-0.32 for the ortho-isomer [1].
meta / para: no potentiation
| Evidence Dimension | Potentiation of carbapenem activity (MIC reduction fold) |
|---|---|
| Target Compound Data | Reduced MIC up to 16/8-fold at 8/4 mg/L; FICI = 0.1-0.32 |
| Comparator Or Baseline | 1,3-phenylenediboronic acid (meta) and 1,4-phenylenediboronic acid (para); both did not potentiate carbapenems against KPC-producers |
| Quantified Difference | ≥ 16/8-fold increase in carbapenem potency for ortho-isomer vs. no effect for meta/para isomers |
| Conditions | KPC-producing bacterial strains; checkerboard assay |
Why This Matters
For researchers developing novel antibiotic adjuvants, this data unequivocally demonstrates that only the ortho-isomer possesses the required geometry for this critical biological activity.
- [1] Krajewska, J., Chyży, P., Durka, K., Wińska, P., Krzyśko, K. A., Luliński, S., & Laudy, A. E. (2023). Aromatic Diboronic Acids as Effective KPC/AmpC Inhibitors. Molecules, 28(11), 2713. View Source
